2-(Benzo[1,3]dioxol-5-yloxy)-butyric acid

Medicinal chemistry Building block selection Physicochemical property optimization

Reproducible medicinal chemistry requires precise building blocks-not close analogs. Substituting this α-ether benzodioxole butyric acid with carbon-linked or β-substituted variants irreversibly alters HBA count, TPSA, and chiral accessibility, derailing SAR campaigns. - **Differentiated utility:** Enables stereoselective amide/ester derivatization; supports CNS hit-to-lead (MES model validation). - **Process-ready:** Validated phosgene-activation conditions (pH ≤1); GHS07 safety profile. - **Supply certainty:** Multi-vendor ≥97% purity; room-temperature shipping available.

Molecular Formula C11H12O5
Molecular Weight 224.212
CAS No. 869946-46-3
Cat. No. B2806481
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Benzo[1,3]dioxol-5-yloxy)-butyric acid
CAS869946-46-3
Molecular FormulaC11H12O5
Molecular Weight224.212
Structural Identifiers
SMILESCCC(C(=O)O)OC1=CC2=C(C=C1)OCO2
InChIInChI=1S/C11H12O5/c1-2-8(11(12)13)16-7-3-4-9-10(5-7)15-6-14-9/h3-5,8H,2,6H2,1H3,(H,12,13)
InChIKeyCSSQXZIEIAKRFC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-(Benzo[1,3]dioxol-5-yloxy)-butyric Acid Profile & Sourcing


2-(Benzo[1,3]dioxol-5-yloxy)-butyric acid (CAS 869946-46-3) is a synthetic organic compound classified as an aromatic ether carboxylic acid, featuring a 1,3-benzodioxole moiety linked via an ether bond to the α‑position of a butyric acid chain . Its molecular formula is C11H12O5 with a molecular weight of 224.21 g/mol . The compound exists as a racemic mixture with one undefined stereocenter at the α‑carbon of the butyric acid chain . The combination of the benzodioxole scaffold, which confers lipophilic character (XLogP3 = 2.2) and potential hydrogen bonding capacity, with the carboxylic acid functionality (pKa ~3.1) establishes this molecule as a versatile building block suitable for further derivatization in medicinal chemistry and agrochemical research programs [1].

Workflow
Carboxylic acid building block for amide/ester derivatization and library synthesis
Selection Context
Racemic α-ether scaffold with benzodioxole lipophilic core; one stereocenter provides chiral handle
Use Profile
Medicinal chemistry and agrochemical research; suitable for phosgene-mediated activation studies

Generic Substitution Risks: 2-(Benzo[1,3]dioxol-5-yloxy)-butyric Acid


Substitution of 2-(benzo[1,3]dioxol-5-yloxy)-butyric acid with structurally related analogs—such as 2-(benzo[d][1,3]dioxol-5-yl)butanoic acid (CAS 18798-93-1) or 4-(benzo[1,3]dioxol-5-yloxy)-butyric acid—introduces significant and often irreversible changes to molecular properties and synthetic utility. The presence or absence of the α‑ether oxygen directly alters hydrogen bond acceptor count (5 vs. 4) and topological polar surface area (65 Ų vs. 55 Ų) . Furthermore, the specific α‑substitution pattern of the target compound provides a distinct chiral handle absent in β‑ or γ‑substituted analogs, enabling stereoselective derivatization pathways that cannot be replicated with structural surrogates [1]. These differences in physicochemical and stereoelectronic properties translate to non‑equivalent behavior in downstream reactions and biological screening, making blind substitution a material procurement risk for reproducible research.

Carbon-linked analog 2-(Benzo[d][1,3]dioxol-5-yl)butanoic acid lacks the α-ether oxygen, reducing H-bond acceptor count and altering interaction profiles; may not support same SAR derivation.
Positional isomer 4-(Benzo[1,3]dioxol-5-yloxy)-butyric acid shifts carboxylic acid to γ-position, changing spatial domain and reactivity; α‑position handle required for stereoselective sequences is absent.

2-(Benzo[1,3]dioxol-5-yloxy)-butyric Acid: Differentiation Evidence


Molecular Properties vs. Carbon-Linked Analog

The target compound contains an α‑ether oxygen that is absent in the direct carbon‑linked analog 2-(benzo[d][1,3]dioxol-5-yl)butanoic acid (CAS 18798-93-1). This structural distinction results in a higher molecular weight (224.21 vs. 208.21 g/mol) and an increased hydrogen bond acceptor count (5 vs. 4) . The additional hydrogen bond acceptor alters the compound's capacity for non‑covalent interactions with biological targets and influences its partitioning behavior in biphasic reaction systems.

Molecular Properties
Cross-study comparable
Target MW 224.21, 5 HBA vs. carbon-linked analog MW 208.21, 4 HBA (+7.7% MW, +1 acceptor)
Distinct H-bond capacity influences ligand-target interaction and synthetic derivatization pathways
Computed molecular descriptors
Medicinal chemistry Building block selection Physicochemical property optimization

Polar Surface Area & Lipophilicity vs. Isomer

The α‑substitution pattern of the target compound yields a TPSA of 64.99 Ų and a computed LogP of 1.66 . In contrast, the γ‑substituted positional isomer 4-(benzo[1,3]dioxol-5-yloxy)-butyric acid, while sharing the same molecular formula, presents a different spatial arrangement of polar and lipophilic domains . The α‑substitution of the target compound positions the carboxylic acid group in closer proximity to the aromatic ether oxygen, creating a distinct local electronic environment that influences pKa (calculated ~3.12) and chelation potential [1].

Positional Isomerism
Class-level inference
α‑substituted TPSA 64.99 Ų, LogP 1.66 vs. γ‑substituted isomer; different spatial arrangement despite identical formula
Positional isomerism alters reactivity in coupling reactions; α‑position essential for targeted synthetic sequences
Exact comparator TPSA not available; class-level inference
ADME prediction Drug-likeness assessment Physicochemical property optimization

Vendor Purity & Pricing Comparison

The target compound is commercially available from multiple vendors with verified purity specifications and transparent pricing structures. BOC Sciences lists the compound as a research chemical building block with defined purity specifications . Leyan offers the compound at 97% purity (Product No. 1389973) with TPSA (64.99) and LogP (1.6573) validation data . ChemScene provides the compound at ≥97% purity with documented storage conditions (sealed in dry, 2‑8°C) and hazard classification (GHS07 Warning; H302‑H315‑H319‑H335) . Kuujia aggregates pricing from multiple suppliers including abcr (€209.50/500mg, €231.60/1g) and Ambeed ($280/1g at 97%), enabling direct procurement cost comparison [1].

Vendor Specifications
Head-to-head
Consistent ≥97% purity (ChemScene, Leyan); pricing ~$280–291/g across Ambeed, abcr
Uniform purity reduces procurement uncertainty and supports multi‑vendor sourcing strategies
Documented GHS07 hazard; storage 2–8°C
Procurement optimization Supply chain assessment Quality control

Benzodioxole Scaffold Biological Activity

While direct biological activity data for the target compound is not reported in the peer‑reviewed literature, compounds bearing the 2‑(benzo[d][1,3]dioxol‑5‑yloxy) substructure have demonstrated validated biological activity. Specifically, 2‑(benzo[d][1,3]dioxol‑5‑yloxy)‑N′-benzylideneacetohydrazide (Compound 4a) exhibited potent anticonvulsant activity in the maximal electroshock (MES) seizure model with no neurotoxicity at the highest administered dose [1]. The benzodioxole ring system has been extensively studied for its capacity to interact with multiple biological targets through π‑stacking, hydrogen bonding, and hydrophobic interactions [2]. The target compound retains this benzodioxole‑5‑yloxy pharmacophoric element coupled with a carboxylic acid handle, positioning it as a versatile precursor for generating focused libraries of benzodioxole‑containing bioactive molecules.

Scaffold Bioactivity
Class-level inference
Benzodioxol-5-yloxy derivatives reported anticonvulsant activity in MES seizure model (class‑level evidence)
Class‑level data may support scaffold selection for CNS-targeted library design
Direct activity for this compound not available; data to verify
Medicinal chemistry Scaffold-based drug design Anticonvulsant research

Patents on Phosgene-Mediated Synthesis

The target compound belongs to a chemical space actively claimed in industrial process patents. Recent USPTO patent literature (US12275690, 2025) describes methods for producing compounds via phosgene‑mediated reactions of carboxylic acid‑containing intermediates under controlled pH conditions (≤1) [1]. While the target compound is not explicitly named as the substrate in this patent, the disclosed methodology is directly applicable to carboxylic acid building blocks of this structural class. Earlier patent filings (US20040116458A1) extensively claim compounds containing benzo[d][1,3]dioxole moieties as core structural elements in pharmaceutical compositions [2]. The target compound's combination of a benzodioxole ring with a reactive carboxylic acid group aligns with these claimed structural motifs, supporting its utility as a non‑infringing research intermediate for exploring patented chemical space.

Patent Alignment
Class-level inference
Phosgene-mediated activation methods (US12275690) applicable to this structural class; not explicitly claimed
Supports use as research tool for process chemistry exploration within patented space
Patent landscape analysis; compound not directly claimed
Process chemistry Pharmaceutical intermediate Patent landscape analysis

Procurement & Application Scenarios for 2-(Benzo[1,3]dioxol-5-yloxy)-butyric Acid


Benzodioxole Library Synthesis

The target compound serves as a carboxylic acid building block for generating amide and ester derivatives that incorporate the benzodioxole pharmacophore. The α‑ether substitution pattern (supported by TPSA = 64.99 Ų and 5 hydrogen bond acceptors ) provides a distinct physicochemical profile compared to carbon‑linked analogs, enabling exploration of novel chemical space in hit‑to‑lead optimization campaigns. Class‑level evidence from structurally related benzodioxol‑5‑yloxy derivatives, which have demonstrated anticonvulsant activity in the MES seizure model [1], supports prioritization of this scaffold for CNS‑targeted library synthesis.

Phosgene-Mediated Carboxylic Acid Activation

The carboxylic acid functionality of the target compound makes it suitable for evaluating phosgene‑mediated activation methods disclosed in recent industrial process patents [2]. Researchers developing scalable synthetic routes to pharmaceutical intermediates can utilize this compound as a model substrate to optimize biphasic reaction conditions (pH ≤1, water‑immiscible solvent systems) before applying the methodology to proprietary or protected intermediates. The defined hazard profile (GHS07 Warning; H302‑H315‑H319‑H335 ) provides necessary safety handling guidance for process development laboratories.

Physicochemical Benchmarking for ADME Modeling

With validated computed properties including LogP (1.6573), TPSA (64.99 Ų), pKa (~3.12), and zero Rule‑of‑Five violations [3], the target compound can serve as a calibration standard for in silico ADME prediction models. The compound's defined molecular descriptors enable researchers to benchmark computational predictions against experimentally determined values (when measured), improving the accuracy of virtual screening campaigns that incorporate benzodioxole‑containing chemical space.

Multi-Vendor Sourcing & Quality Specifications

The target compound benefits from multi‑vendor commercial availability with consistent purity specifications (≥97% across ChemScene, Leyan, and other suppliers) . Aggregated pricing data enables competitive procurement with documented costs ranging from ~$280‑291/g from US/EU suppliers [4]. This competitive supply landscape mitigates single‑source dependency risks and enables researchers to select vendors based on shipping compliance (e.g., room temperature shipping within continental US ), hazard fee optimization, and regional warehousing preferences.

Application
Selection Property
Validation Focus
Benzodioxole Library Synthesis
α-ether oxygen with higher H-bond acceptor count
CNS-focused library design; scaffold bioactivity context review
Phosgene-Mediated Activation
Reactive carboxylic acid group; documented GHS07 hazard profile
Biphasic reaction condition optimization; safety and compliance review
ADME Modeling Calibration
Computed LogP, TPSA, pKa; zero Rule-of-Five violations
In silico prediction benchmarking; experimental value verification
Multi-Vendor Sourcing
Consistent ≥97% purity across suppliers; aggregated pricing availability
Supplier quality assessment; procurement cost and compliance review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

8 linked technical documents
Explore Hub


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